5-(4-Aminobenzyl)-3-(2-methoxyethyl)thiazolidine-2,4-dione
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Overview
Description
5-(4-Aminobenzyl)-3-(2-methoxyethyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and various functional groups that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzyl)-3-(2-methoxyethyl)thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine-2,4-dione core.
Introduction of the Aminobenzyl Group: The 4-aminobenzyl group can be introduced via a nucleophilic substitution reaction using 4-aminobenzyl chloride.
Attachment of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiazolidine ring or the nitro derivatives, converting them back to the amino form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Aminobenzyl)-3-(2-methoxyethyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The aminobenzyl and methoxyethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
5-(4-Aminobenzyl)-3-(2-methoxyethyl)thiazolidine-2,4-dione is unique due to its specific functional groups, which may confer distinct biological activities and therapeutic potential compared to other thiazolidinediones.
Properties
Molecular Formula |
C13H16N2O3S |
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Molecular Weight |
280.34 g/mol |
IUPAC Name |
5-[(4-aminophenyl)methyl]-3-(2-methoxyethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O3S/c1-18-7-6-15-12(16)11(19-13(15)17)8-9-2-4-10(14)5-3-9/h2-5,11H,6-8,14H2,1H3 |
InChI Key |
VWEHAUUUJMTABE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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